1-(Ethylsulfanyl)imidazo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-ethylsulfanylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10N2S/c1-2-12-9-8-5-3-4-6-11(8)7-10-9/h3-7H,2H2,1H3 |
InChI Key |
MLGHHJIMHMJVKO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C2C=CC=CN2C=N1 |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 1 Ethylsulfanyl Imidazo 1,5 a Pyridine
Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,5-a]pyridine (B1214698) Ring System
The imidazo[1,5-a]pyridine ring system is an aromatic, electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a system with distinct electronic properties. The pyridine ring generally deactivates the positions to which it is fused with respect to electrophilic attack, while the imidazole part is electron-donating. Theoretical studies and experimental results on related imidazo[1,2-a]pyridines suggest that electrophilic substitution preferentially occurs on the five-membered imidazole ring. stackexchange.com For the imidazo[1,5-a]pyridine scaffold, the C3 position is typically the most nucleophilic and thus the primary site for electrophilic attack.
The 1-(Ethylsulfanyl) group is an ortho, para-directing group in classical aromatic systems due to the ability of the sulfur atom to donate a lone pair of electrons to stabilize the intermediate sigma complex. In the case of 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine, this activating effect would further enhance the reactivity of the imidazole ring. However, since the C1 position is already substituted, the directing effect of the ethylsulfanyl group would primarily influence the relative reactivity of other positions. Given the inherent high reactivity of the C3 position, electrophilic substitution is strongly predicted to occur at this site.
Common electrophilic substitution reactions that could be envisaged for this compound include halogenation, nitration, and Friedel-Crafts reactions. The outcomes of these reactions would be dictated by the interplay between the inherent reactivity of the heterocyclic core and the directing effect of the ethylsulfanyl group.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Electrophile | Predicted Major Product |
| Bromination | Br₂ | 3-Bromo-1-(ethylsulfanyl)imidazo[1,5-a]pyridine |
| Nitration | HNO₃/H₂SO₄ | 1-(Ethylsulfanyl)-3-nitroimidazo[1,5-a]pyridine |
| Acylation | CH₃COCl/AlCl₃ | 3-Acetyl-1-(ethylsulfanyl)imidazo[1,5-a]pyridine |
Conversely, nucleophilic aromatic substitution on the imidazo[1,5-a]pyridine ring is generally challenging due to the electron-rich nature of the heterocycle. orgosolver.com Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. orgosolver.com As this compound lacks such activating groups, it is expected to be unreactive towards common nucleophiles under standard conditions. Nucleophilic substitution would likely only be feasible if the ring system were modified with potent electron-withdrawing substituents, such as a nitro group.
C–H Functionalization Strategies
Direct C–H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis. For the imidazo[1,5-a]pyridine core, several C–H functionalization methodologies have been developed.
Transition metal-catalyzed C–H activation offers a versatile approach to introduce new functional groups onto the imidazo[1,5-a]pyridine scaffold. While specific studies on this compound are not prevalent, research on the parent heterocycle provides valuable insights. For instance, various metal catalysts have been employed for the direct arylation, alkenylation, and alkynylation of the imidazo[1,5-a]pyridine ring, often with high regioselectivity for the C3 and C5 positions.
The ethylsulfanyl group at the C1 position could potentially influence the regioselectivity of C–H activation reactions. The sulfur atom can act as a coordinating site for the metal catalyst, potentially directing the functionalization to adjacent positions. However, the inherent electronic preference for functionalization at C3 might still dominate.
A notable metal-free C–H functionalization strategy for imidazo[1,5-a]pyridines involves the use of formaldehyde (B43269) as a methylene (B1212753) source to bridge two heterocyclic units. This reaction proceeds via a C(sp²)–H functionalization to form bis-imidazo[1,5-a]pyridinylmethanes. This methodology has been shown to be effective for a range of substituted imidazo[1,5-a]pyridines.
Applying this strategy to this compound would be expected to yield the corresponding methylene-bridged dimer. The reaction likely proceeds via electrophilic attack of a protonated formaldehyde equivalent at the most nucleophilic position, C3, followed by reaction with a second molecule of the heterocycle.
Table 2: Potential C-H Functionalization Reactions of this compound
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Direct Arylation | Ar-X, Pd catalyst | 3-Aryl-1-(ethylsulfanyl)imidazo[1,5-a]pyridine |
Transformations Involving the Ethylsulfanyl Group
The ethylsulfanyl group itself is a versatile functional handle that can undergo a range of chemical transformations. These reactions provide a pathway to further modify the properties of the parent molecule.
One of the most common reactions of aryl sulfides is oxidation. nih.gov Treatment of this compound with mild oxidizing agents, such as hydrogen peroxide in acetic acid, would be expected to selectively oxidize the sulfur atom to the corresponding sulfoxide (B87167). nih.gov The use of stronger oxidizing agents could lead to the formation of the sulfone. These transformations are significant as they can modulate the electronic properties of the substituent and introduce new functionalities for further reactions.
Another important transformation is the reductive desulfurization of the ethylsulfanyl group. organic-chemistry.orgwikipedia.org Reagents such as Raney nickel are commonly employed to cleave the carbon-sulfur bond and replace the thioether with a hydrogen atom. organic-chemistry.org This reaction would provide a route to the parent 1-unsubstituted imidazo[1,5-a]pyridine, which could be useful for structure-activity relationship studies or as a starting material for other derivatizations.
Table 3: Plausible Transformations of the Ethylsulfanyl Group
| Reaction Type | Typical Reagents | Product |
|---|---|---|
| Oxidation to Sulfoxide | H₂O₂/CH₃COOH | 1-(Ethylsulfinyl)imidazo[1,5-a]pyridine |
| Oxidation to Sulfone | m-CPBA | 1-(Ethylsulfonyl)imidazo[1,5-a]pyridine |
Derivatization for Library Synthesis and Structural Diversification
The chemical reactivity of this compound at both the heterocyclic core and the ethylsulfanyl group allows for the generation of diverse chemical libraries. A combinatorial approach, where different functionalization reactions are applied in sequence or in parallel, can lead to a wide array of structurally related compounds.
A plausible strategy for library synthesis could involve an initial C–H functionalization at the C3 position of the imidazo[1,5-a]pyridine ring, followed by diverse transformations of the ethylsulfanyl group. For example, after introducing a variety of aryl groups at the C3 position via a palladium-catalyzed C-H arylation, the resulting compounds could be subjected to oxidation of the ethylsulfanyl group to the corresponding sulfoxides and sulfones. This two-dimensional diversification strategy would rapidly generate a library of compounds with variations at two distinct positions of the molecule.
Alternatively, the ethylsulfanyl group could be used as a handle for more complex transformations. For instance, conversion to the sulfonium (B1226848) salt followed by reaction with nucleophiles could introduce a range of substituents at the C1 position.
Table 4: Hypothetical Library of Derivatives from this compound
| Scaffold | R¹ at C3 | R² at S |
|---|---|---|
| Imidazo[1,5-a]pyridine | -H | -CH₂CH₃ |
| Imidazo[1,5-a]pyridine | -Phenyl | -CH₂CH₃ |
| Imidazo[1,5-a]pyridine | -4-Methoxyphenyl | -CH₂CH₃ |
| Imidazo[1,5-a]pyridine | -H | -(S=O)CH₂CH₃ |
| Imidazo[1,5-a]pyridine | -Phenyl | -(S=O)CH₂CH₃ |
| Imidazo[1,5-a]pyridine | -4-Methoxyphenyl | -(S=O)CH₂CH₃ |
| Imidazo[1,5-a]pyridine | -H | -(SO₂)CH₂CH₃ |
| Imidazo[1,5-a]pyridine | -Phenyl | -(SO₂)CH₂CH₃ |
This structured approach to derivatization can efficiently explore the chemical space around the this compound scaffold, facilitating the discovery of new compounds with tailored properties.
Spectroscopic and Structural Characterization of 1 Ethylsulfanyl Imidazo 1,5 a Pyridine
Coordination Chemistry and Ligand Properties of Imidazo 1,5 a Pyridine Derivatives
Design Principles for Imidazo[1,5-a]pyridine-Based Ligands
The design of ligands based on the imidazo[1,5-a]pyridine (B1214698) core is guided by the strategic placement of coordinating groups to achieve specific binding properties. The core structure itself is an N-based heterocyclic skeleton where imidazole (B134444) and pyridine (B92270) rings are fused, creating a system with unique chemical properties. nih.gov The versatility of this scaffold allows it to function as a multidentate linker, capable of coordinating to metal ions through various motifs. nih.gov
Key design principles include:
Introduction of Chelating Groups: Substituents containing donor atoms (like nitrogen or oxygen) are often introduced at positions that allow for the formation of stable chelate rings with a metal center. For instance, placing a pyridyl group at the C1 or C3 position can create potent N,N-bidentate ligands, whose electronic properties are comparable to classic ligands like 2,2′-bipyridine (bipy) and 1,10-phenanthroline (B135089) (phen). rsc.orguva.es
Modification for Multidentate Coordination: The scaffold can be engineered to act as bidentate or even tridentate chelating systems. nih.gov This is achieved by incorporating multiple coordinating moieties or by designing more complex structures, such as multidentate N-heterocyclic carbene (NHC) ligands. organic-chemistry.org
Tuning Electronic and Steric Properties: The properties of the resulting metal complexes can be fine-tuned by introducing substituents onto the bicyclic imidazo[1,5-a]pyridine framework. These substituents can alter the electron density at the coordinating atoms and introduce steric hindrance around the metal center, thereby influencing the stability, reactivity, and catalytic activity of the complex. rsc.orgresearchgate.net
Complexation with Transition Metal Ions (e.g., Pd, Pt, Cu)
The imidazo[1,5-a]pyridine framework and its derivatives have been shown to coordinate with a wide variety of transition metal ions. nih.govacs.org The ability to form stable complexes makes them valuable in various areas of organometallic chemistry and catalysis.
Examples of metal complexes with imidazo[1,5-a]pyridine-based ligands include:
Palladium(II) and Platinum(II): These square-planar metal ions readily form complexes with 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands. rsc.org Complexes with general formulas such as [M(L)Cl₂], [M(L)(OAc)₂], and [M(L)(CH₃)Cl] (where M = Pd or Pt, and L is the imidazo[1,5-a]pyridine ligand) have been synthesized and characterized. rsc.org
Copper(I) and Copper(II): Copper complexes have been synthesized using imidazo[1,5-a]pyridine-based ligands. For example, a mixed-valence Cu(I)/Cu(II) complex involving a Schiff base ligand and thiocyanate (B1210189) was shown to promote a cycloaddition reaction to form a mesoionic imidazo[1,5-a]pyridine derivative. rsc.org Copper catalysis has also been employed in the synthesis of the imidazo[1,5-a]pyridine core itself. organic-chemistry.orgnih.gov
Nickel(II): Pyridine-chelated imidazo[1,5-a]pyridine N-heterocyclic carbene (NHC) ligands have been used to prepare mononuclear Ni(II) dichloride complexes. mdpi.comresearchgate.net
Other Metals: The versatility of these ligands is further demonstrated by their ability to coordinate with a range of other transition metals, including Rhodium, Ruthenium, Manganese, and Molybdenum, forming complexes with various geometries. uva.esrsc.org
| Metal Ion | Ligand Type | Example Complex Formula | Reference |
|---|---|---|---|
| Palladium(II) | 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine | [Pd(L)(CH₃)Cl] | rsc.org |
| Platinum(II) | 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine | [Pt(L)Cl₂] | rsc.org |
| Nickel(II) | Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene | [Ni(py-ImPy)Cl₂] | mdpi.com |
| Copper(I)/(II) | 2-pyridyl-N-(2′-methylthiophenyl)methyleneimine | [L¹Cu₂(SCN)₃]n | rsc.org |
| Rhodium(I) | Imidazo[1,5-a]pyridin-3-ylidene | [Rh(NHC)(cod)Cl] | rsc.org |
| Ruthenium(II) | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | [RuCl(p-cym)(Py-indz)]PF₆ | uva.es |
| Manganese(II) | 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine | [MnCl₂(Py-indz)₂] | uva.es |
Binding Modes and Coordination Geometries (e.g., N,N-bidentate, N,O-bidentate)
Imidazo[1,5-a]pyridine ligands exhibit several binding modes, largely dictated by the nature and position of the substituents on the heterocyclic core.
N,N-bidentate: This is a common coordination mode, particularly for derivatives bearing a nitrogen-containing substituent like a pyridyl group. For example, 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridines act as N,N-bidentate ligands, coordinating to metal centers like Pd(II) and Pt(II) in a chelate fashion. rsc.org The coordination occurs through the pyridyl nitrogen and the pyridine-like nitrogen atom of the imidazo[1,5-a]pyridine ring. rsc.org This mode is also observed in complexes with other metals like Ru(II) and Mn(II). uva.es
N,O-bidentate: The imidazo[1,5-a]pyridine skeleton can also function as a chelating N,O-ligand if an appropriate substituent containing an oxygen donor atom is introduced at a suitable position. nih.gov
C,N-bidentate: A significant class of imidazo[1,5-a]pyridine-based ligands are N-heterocyclic carbenes (NHCs), specifically imidazo[1,5-a]pyridin-3-ylidenes. mdpi.com When a substituent capable of coordination, such as a pyridine group, is placed at the C(5) position, it can be positioned adjacent to the metal coordination sphere, leading to a rigid C,N-bidentate chelation. mdpi.comresearchgate.net
The coordination geometry around the metal center is influenced by the metal ion's nature, its oxidation state, and the ligand's structure. For Pd(II) and Pt(II) complexes with N,N-bidentate ligands, a square-planar geometry is typically observed. rsc.org Ruthenium(II) can form "three-legged piano-stool" geometries, while octahedral geometries are seen in complexes like [Ni(Py-indz)₃]²⁺. uva.es
Electronic and Steric Effects of Substituents on Ligand Properties
Substituents on the imidazo[1,5-a]pyridine ring play a crucial role in modulating the electronic and steric properties of the ligand, which in turn affects the stability and reactivity of the corresponding metal complexes.
Electronic Effects: The electronic character of the ligand can be significantly altered by substituents. For imidazo[1,5-a]pyridin-3-ylidene (a type of NHC) ligands, the introduction of substituents on the backbone has been shown to influence their electronic character. rsc.org These ligands have been identified as having strong π-accepting character, which is a result of a hybrid accepting orbital composed of the carbene's vacant p-orbital and a π* orbital of the pyridine ring. rsc.org An electron-withdrawing substituent on the ring can enhance this π-accepting ability and has been shown to accelerate catalytic reactions. researchgate.net Conversely, an electron-donating group, such as the ethylsulfanyl group in 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine , would be expected to increase the electron density on the heterocyclic system, potentially enhancing its σ-donating ability as a ligand.
Steric Effects: The size and position of substituents can impose steric constraints that influence the coordination geometry and the stability of the complex. For example, in Pd(II) and Pt(II) complexes with 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine ligands, bulky aryl groups (like mesityl) at the 3-position can introduce significant steric hindrance. rsc.org This steric strain can affect the geometry of the complex and its reactivity. rsc.org In some cases, bulky substituents can lead to deformation of the ligand, which strongly affects its coordination properties and can either decrease or increase the rate of complexation. researchgate.net
Applications of Imidazo[1,5-a]pyridine Metal Complexes in Catalysis
The tunable nature of imidazo[1,5-a]pyridine-based ligands makes their metal complexes promising candidates for homogeneous catalysis.
Acrylate Synthesis: Nickel(II) complexes featuring a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide (CO₂). mdpi.comresearchgate.net This process is highly relevant for carbon capture and utilization (CCU) strategies. The rigid six-membered chelate ring formed by the C,N-bidentate ligand imparts catalytic activity for this transformation. mdpi.com
Polymerization: Rhodium complexes with imidazo[1,5-a]pyridin-3-ylidene ligands have demonstrated catalytic activity in the polymerization of phenylacetylene. The strong π-accepting character of these carbene ligands was shown to be a key factor in this application. rsc.org
Cross-Coupling Reactions: Palladium complexes with imidazo[1,5-a]pyridine-based NHC ligands have been successfully used in Suzuki-Miyaura cross-coupling reactions, particularly for sterically hindered aryl chlorides. researchgate.net
| Metal Complex | Ligand Type | Catalytic Reaction | Reference |
|---|---|---|---|
| Nickel(II) | Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene | Acrylate synthesis from ethylene and CO₂ | mdpi.comresearchgate.net |
| Rhodium(I) | Imidazo[1,5-a]pyridin-3-ylidene | Polymerization of phenylacetylene | rsc.org |
| Palladium(II) | Imidazo[1,5-a]pyridin-3-ylidene | Suzuki-Miyaura cross-coupling | researchgate.net |
Applications in Advanced Materials and Chemical Probes
Optoelectronic Materials Applications
The inherent luminescence of imidazo[1,5-a]pyridine (B1214698) derivatives has positioned them as promising candidates for various optoelectronic devices. mdpi.com Their utility stems from their tunable electronic properties, which can be modified through strategic substitution on the heterocyclic ring. researchgate.net
Imidazo[1,5-a]pyridines are extensively studied for their potential use in Organic Light-Emitting Diodes (OLEDs). mdpi.com They can function as ligands in luminescent coordination compounds or as direct emitters. mdpi.comuni-giessen.de For instance, zinc(II) complexes incorporating 1,3-substituted imidazo[1,5-a]pyridine ligands have been shown to exhibit emission in the blue region of the visible spectrum (410–460 nm) with notable fluorescence quantum yields. mdpi.com The development of materials that provide stable and efficient blue emission is a critical challenge in OLED display technology, and various imidazo[1,5-a]quinoline (B8571028) and -isoquinoline derivatives have been synthesized and evaluated as blue emitters for this purpose. uni-giessen.de
The application of imidazo[1,5-a]pyridine derivatives extends to the field of organic electronics, including potential use in thin-layer field-effect transistors. Mesoionic heterocycles derived from the imidazo[1,5-a]pyridine scaffold are noted for their biological and chemical significance, with potential utility as materials for transistors. researchgate.net This area of research leverages the stable, planar structure of these compounds, which is conducive to charge transport in thin-film applications.
The imidazo[1,5-a]pyridine framework is a fundamental component in a variety of highly fluorescent dyes, particularly those that emit in the blue portion of the spectrum. researchgate.netmdpi.com These compounds are characterized by significant Stokes shifts (the difference between the absorption and emission maxima) and often possess good absolute quantum yields. researchgate.netmdpi.com For example, a series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols bearing alkyl chains at the 1-position displayed strong blue emission both in solution and in thin polymeric films. mdpi.com The emission properties can be finely tuned by altering the substituents on the core structure, allowing for the rational design of fluorophores for specific applications. researchgate.net
| Compound Class | Emission Maxima (λem) | Fluorescence Quantum Yield (ΦF) | Key Feature | Reference |
|---|---|---|---|---|
| N∩N Zinc Complexes of 1,3-substituted imidazo[1,5-a]pyridines | 410–460 nm | Up to 33% | Blue emission suitable for OLEDs. | mdpi.com |
| 1-phenylimidazo[1,5-a]pyridine derivatives | Sky-blue emission | Not specified | Good thermal and electrochemical stability. | rsc.org |
| Boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols | Blue emission | Good | Large Stokes shifts. | mdpi.com |
Fluorescent Chemical Probes and Sensors
The sensitivity of the fluorescence of imidazo[1,5-a]pyridine derivatives to their local environment makes them excellent candidates for chemical probes and sensors. mdpi.com Their luminescence can be modulated by factors such as solvent polarity and pH, forming the basis of their sensing capabilities. mdpi.comnih.gov
Solvatochromism is the phenomenon where a substance's color, and more broadly its absorption and emission spectra, changes with the polarity of the solvent. Imidazo[1,5-a]pyridine-based fluorophores often exhibit significant solvatochromic behavior. mdpi.com This effect arises from changes in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.
The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also highly dependent on the solvent environment. For many imidazo[1,5-a]pyridine derivatives, the quantum yield can vary significantly across solvents of different polarities, a property that is crucial for their application as probes for local environmental polarity. mdpi.com
| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
|---|---|---|---|---|
| Toluene | 355 | 435 | 5100 | 0.54 |
| Dichloromethane | 358 | 482 | 6700 | 0.52 |
| Acetonitrile | 354 | 523 | 8300 | 0.12 |
| Ethanol | 355 | 535 | 8700 | 0.03 |
| Data adapted from studies on solvatochromic imidazo[1,5-a]pyridine-based fluorophores. mdpi.com |
Acidochromism, the change in color in response to a change in pH, is another key property of certain imidazo[1,5-a]pyridine derivatives, particularly their pyridinium (B92312) ion forms. nih.gov These compounds can act as highly emissive and water-soluble fluorescent pH sensors. The sensing mechanism relies on the protonation or deprotonation of the heterocyclic core or its substituents.
This change in protonation state alters the electronic structure of the fluorophore, leading to distinct changes in its photophysical properties. Depending on the molecular design, this can result in a "turn-on" response, where fluorescence is quenched at one pH and becomes bright at another, or a ratiometric response, where the ratio of fluorescence intensity at two different wavelengths changes with pH. nih.gov Such properties are highly valuable for precise pH measurements in chemical and biological systems. nih.gov
Membrane Probes for Chemical Biology Studies
The imidazo[1,5-a]pyridine scaffold, the core structure of 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine, is increasingly recognized for its utility in the development of fluorescent probes for chemical biology. nih.govnih.gov These compounds are noted for their stable structure, compact shape, and notable photophysical properties, which make them excellent candidates for cell membrane probes. nih.govmdpi.comomicsdi.orgresearchgate.net The study of membrane dynamics, including fluidity and hydration, is crucial for monitoring cellular health and investigating key biochemical pathways. nih.govmdpi.comresearchgate.net
Research into imidazo[1,5-a]pyridine-based fluorophores has demonstrated their ability to intercalate into the lipid bilayer of liposomes, which serve as artificial models for cell membranes. nih.govmdpi.comomicsdi.orgresearchgate.net This successful integration into the membrane is a critical characteristic for effective membrane probes. The photophysical characteristics of these probes, such as their solvatochromic behavior, have been investigated in various organic solvents, indicating their suitability for studying cellular environments. nih.govmdpi.comomicsdi.orgresearchgate.net
Furthermore, many imidazo[1,5-a]pyridine derivatives exhibit a large Stokes shift, a desirable feature for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratio. mdpi.com The versatility of the imidazo[1,5-a]pyridine structure allows for the synthesis of a variety of derivatives with tailored properties, suggesting that this compound could be engineered to have specific membrane--probing capabilities. nih.gov
Utilization as Precursors and Building Blocks in Organic Synthesis
The imidazo[1,5-a]pyridine framework is a valuable precursor in organic synthesis due to its versatile chemical nature. organic-chemistry.orgresearchgate.net A variety of synthetic methods have been developed to construct this heterocyclic system, highlighting its importance as a building block for more complex molecules. organic-chemistry.orgrsc.org These methods include copper-catalyzed reactions, multicomponent reactions, and iodine-mediated cyclizations. organic-chemistry.orgrsc.orgnih.gov
Conclusion and Future Perspectives in 1 Ethylsulfanyl Imidazo 1,5 a Pyridine Research
Summary of Current Research Landscape
The biological activities of the imidazo[1,5-a]pyridine (B1214698) core are well-documented, with derivatives showing potential as antitumor agents, cysteine protease inhibitors, and having applications in other therapeutic areas. beilstein-journals.orgrsc.org However, the specific biological profile of 1-(Ethylsulfanyl)imidazo[1,5-a]pyridine remains to be elucidated. The introduction of the ethylsulfanyl group at the 1-position is expected to modulate the electronic and steric properties of the parent scaffold, which in turn could lead to novel biological activities.
Emerging Research Directions and Challenges
The primary emerging research direction is the fundamental synthesis and characterization of this compound. Establishing a reliable and scalable synthetic protocol is the first and most critical step. Following successful synthesis, comprehensive spectroscopic and crystallographic analysis will be necessary to fully characterize the molecule.
A significant challenge will be the lack of pre-existing data to guide research. Without prior studies on its biological activity or physical properties, initial investigations will be exploratory. High-throughput screening against a variety of biological targets could be a viable starting point to identify potential therapeutic applications.
Further research should focus on:
Exploring its biological activity: Screening for anticancer, antimicrobial, and anti-inflammatory properties would be a logical starting point, given the activities of other imidazo[1,5-a]pyridine derivatives.
Investigating its mechanism of action: Should any significant biological activity be identified, elucidating the underlying mechanism will be crucial for further development.
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of analogs with different alkylthio substituents at the 1-position could provide valuable insights into the SAR.
Potential for Novel Chemical Discoveries
The introduction of the ethylsulfanyl group offers a unique opportunity for novel chemical discoveries. The sulfur atom can participate in various chemical transformations, opening up avenues for further functionalization of the imidazo[1,5-a]pyridine core. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone could generate new compounds with potentially different biological activities and physical properties.
The thioether linkage may also influence the coordination chemistry of the imidazo[1,5-a]pyridine scaffold, leading to the development of novel metal complexes with interesting catalytic or therapeutic properties. The exploration of its photophysical properties is another area of potential discovery, as many heterocyclic compounds exhibit interesting fluorescence or phosphorescence.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for studying the coordination behavior of 1-(ethylsulfanyl)imidazo[1,5-a]pyridine with transition metals?
- Methodological Answer : Begin with synthesizing the ligand via cyclization reactions using precursors like 2-aminomethylpyridine and appropriate sulfur-containing reagents under controlled conditions (e.g., iodine catalysis in 1,2-dichloroethane at 110°C for 12 hours) . Characterize the ligand using NMR, NMR, and HRMS. For coordination studies, react the ligand with d transition metals (e.g., Pd(II), Pt(II)) in inert atmospheres. Monitor complex formation via UV-Vis spectroscopy and confirm geometry using X-ray crystallography. Compare bond lengths and angles with Cambridge Structural Database (CSD) averages to validate structural deviations .
Q. How can researchers optimize the synthesis of this compound to avoid metal contamination?
- Methodological Answer : Adopt metal-free protocols using iodine as a catalyst in 1,2-dichloroethane, as demonstrated for structurally related thiocyano derivatives. This avoids residual metal ions while achieving moderate yields (~62%). Purify the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using GC-MS and elemental analysis .
Q. What spectroscopic techniques are critical for characterizing the photophysical properties of imidazo[1,5-a]pyridine derivatives?
- Methodological Answer : Use UV-Vis spectroscopy to identify absorption maxima (typically 450–470 nm for blue-emitting derivatives) and fluorescence spectroscopy to measure Stokes shifts (>100 nm in some cases). Calculate quantum yields via comparative methods using standard fluorophores (e.g., quinine sulfate). For advanced analysis, employ time-resolved fluorescence spectroscopy to study excited-state dynamics .
Advanced Research Questions
Q. How do π-stacking interactions in imidazo[1,5-a]pyridine complexes influence their luminescent properties?
- Methodological Answer : Perform single-crystal X-ray diffraction to identify intermolecular π···π interactions (average distance ~3.33 Å) between aromatic rings. Correlate stacking patterns (parallel vs. edge-to-face) with emission spectra using density functional theory (DFT) calculations. For example, planar stacking in cadmium complexes enhances rigidity, reducing non-radiative decay and improving quantum yield .
Q. What strategies can mitigate aggregation-induced quenching (ACQ) in imidazo[1,5-a]pyridine-based OLED materials?
- Methodological Answer : Introduce bulky substituents (e.g., pyridinium salts) to sterically hinder aggregation. Alternatively, embed derivatives in polymeric matrices (e.g., PMMA) to isolate molecules. Validate via concentration-dependent fluorescence studies: a linear relationship between intensity and concentration indicates suppressed ACQ. Compare thin-film vs. solution spectra to confirm dispersion efficacy .
Q. How can cyclometallated complexes of this compound be engineered for selective bioactivity?
- Methodological Answer : Synthesize cyclometallated Pd(II) or Pt(II) complexes by coordinating the ligand’s pyridyl and imidazole nitrogen atoms. Screen for bioactivity (e.g., anticancer, antibacterial) using in vitro assays (e.g., MTT for cytotoxicity). Use structure-activity relationship (SAR) studies to link substituent effects (e.g., ethylsulfanyl vs. aryl groups) to potency. For example, 3-phenyl derivatives exhibit enhanced activity against castration-resistant prostate cancer cells .
Q. What computational approaches are effective for predicting the thermodynamic stability of imidazo[1,5-a]pyridine metal complexes?
- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G* basis set) to optimize geometries and calculate Gibbs free energy changes () for complex formation. Compare theoretical bond lengths (e.g., Cd–N ~2.3 Å) with experimental X-ray data. Use Natural Bond Orbital (NBO) analysis to quantify ligand-to-metal charge transfer (LMCT) contributions .
Key Considerations for Experimental Design
- Contradiction Handling : When conflicting data arise (e.g., varying quantum yields for similar structures), re-examine synthetic conditions (e.g., solvent polarity, purity) and measurement protocols (e.g., excitation wavelength, standard calibration) .
- Advanced Characterization : Combine X-ray crystallography with Hirshfeld surface analysis to map non-covalent interactions (e.g., C–H···N, O–H···Cl) that stabilize crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
